

Application Notes & Protocols: In Vitro Antifungal Assays for erythro-Austrobailignan-6

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Compound of Interest

Compound Name: erythro-Austrobailignan-6

Cat. No.: B15140353

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro antifungal susceptibility tests for **erythro-Austrobailignan-6**, a lignan isolated from *Myristica fragrans* (nutmeg) seeds. This document outlines standardized protocols for determining the compound's efficacy against various fungal pathogens, presenting key data from existing literature, and visualizing experimental workflows.

Introduction

erythro-Austrobailignan-6 (EA6) is a natural compound that has demonstrated notable in vitro and in vivo antifungal properties against several plant pathogenic fungi^[1]. To further characterize its potential as a novel antifungal agent, standardized and reproducible in vitro assays are essential. These assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), which measure the lowest concentration of a drug that inhibits fungal growth or kills the fungus, respectively^{[2][3]}. The protocols detailed below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for natural product screening^{[2][4][5]}.

Data Presentation: Antifungal Activity of Lignans from *Myristica fragrans*

The following table summarizes the in vitro antifungal activity of **erythro-Austrobailignan-6** (EA6) and two other related lignans, meso-dihydroguaiaretic acid (MDA) and nectandrin-B (NB), against a panel of plant pathogenic fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Fungal Species	erythro-Austrobailignan-6 (EA6) MIC (µg/mL)	meso-dihydroguaiaretic acid (MDA) MIC (µg/mL)	nectandrin-B (NB) MIC (µg/mL)
<i>Alternaria alternata</i>	10	25	10
<i>Colletotrichum coccodes</i>	10	25	10
<i>Colletotrichum gloeosporioides</i>	10	50	25
<i>Magnaporthe grisea</i>	10	25	25
<i>Botrytis cinerea</i>	>100	>100	>100
<i>Phytophthora infestans</i>	>100	>100	50
<i>Pythium ultimum</i>	>100	>100	>100
<i>Blumeria graminis</i>	50	>100	50
<i>Puccinia recondita</i>	25	50	25
<i>Rhizoctonia solani</i>	>100	50	50
Data sourced from Cho et al., 2007[1].			

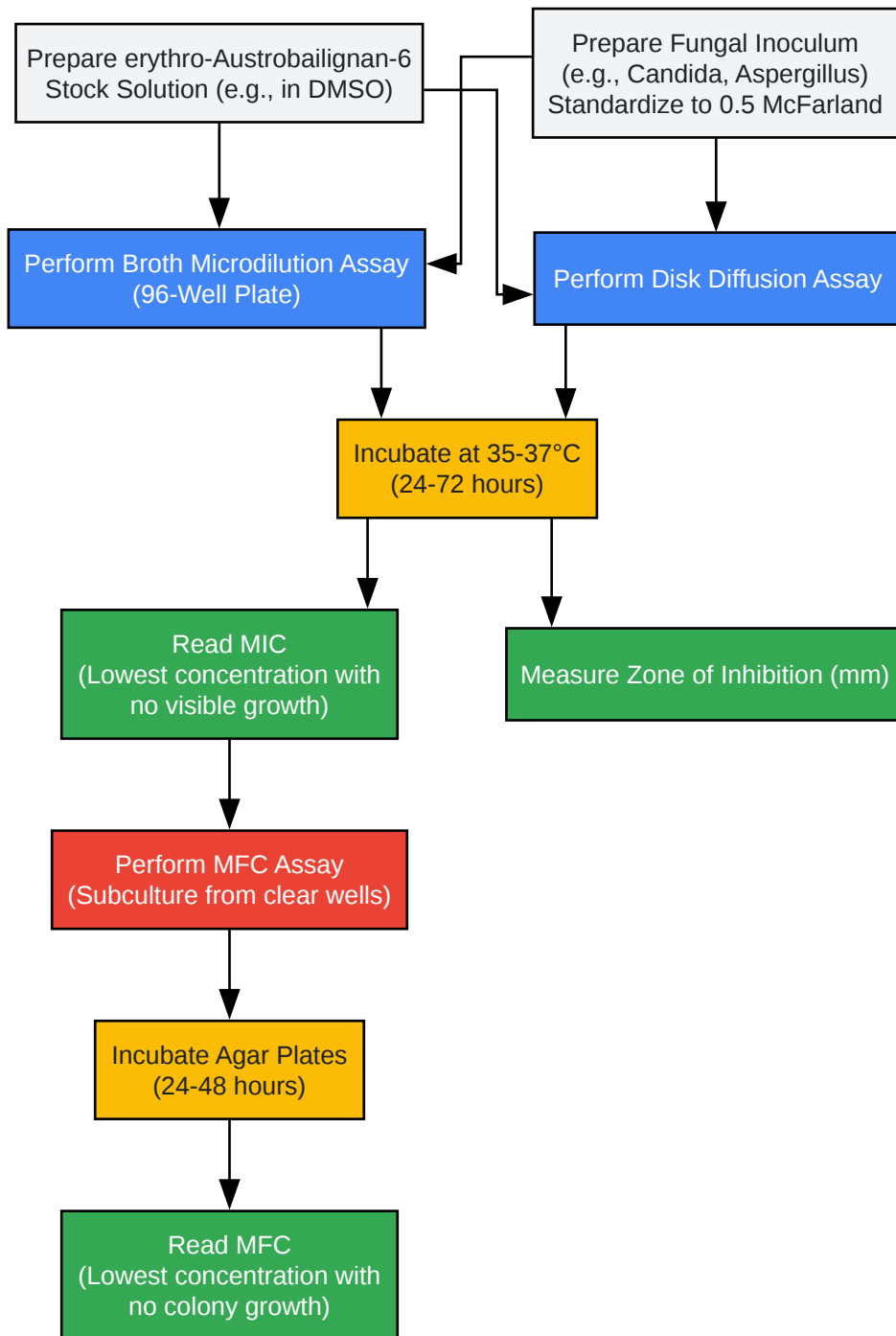
Experimental Protocols & Workflows

The following section provides detailed, step-by-step protocols for the most common in vitro antifungal assays.

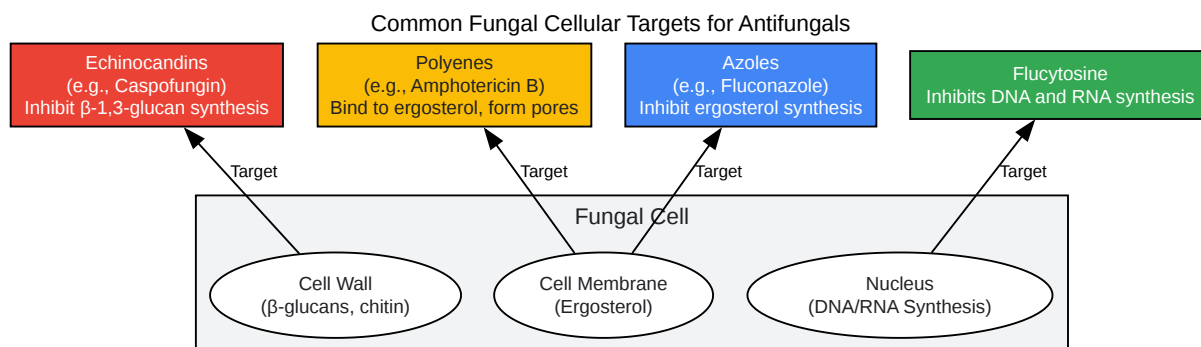
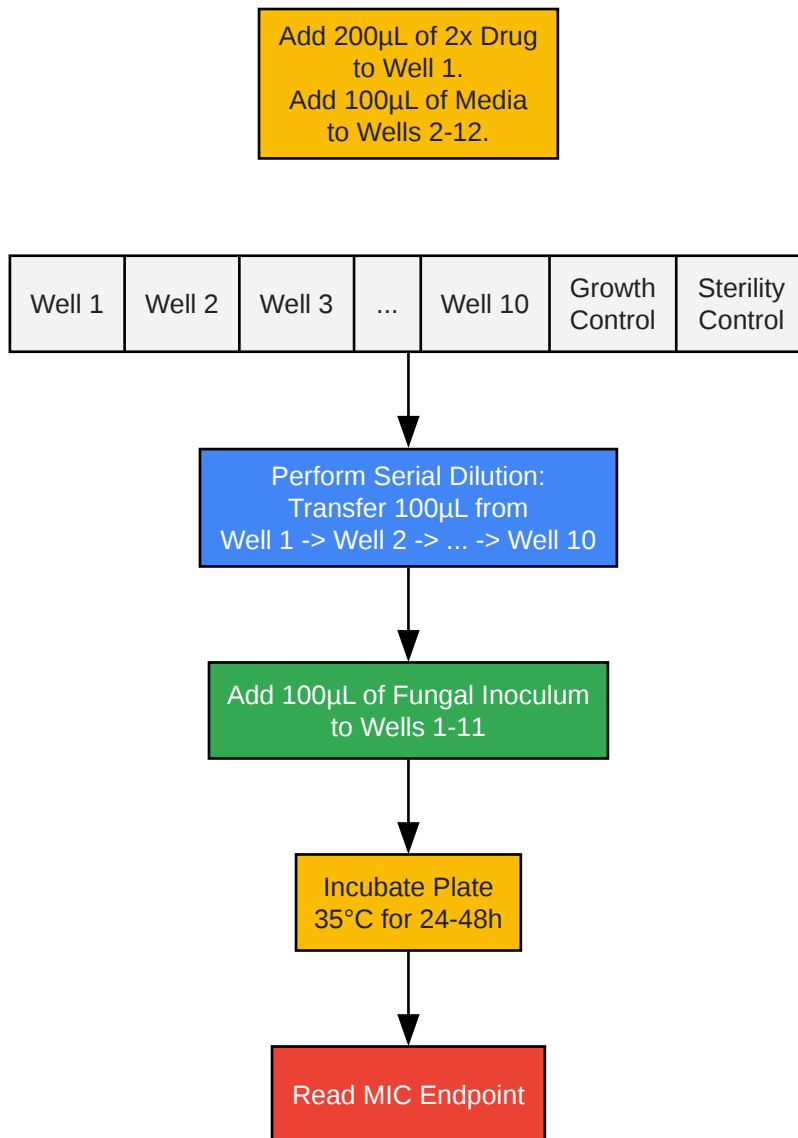
Overall Experimental Workflow

The general workflow for assessing the antifungal activity of a novel compound like **erythro-Austrobailignan-6** involves initial screening followed by quantitative determination of inhibitory and fungicidal concentrations.

Overall Antifungal Assay Workflow



Broth Microdilution Protocol Workflow



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